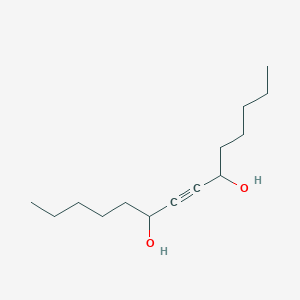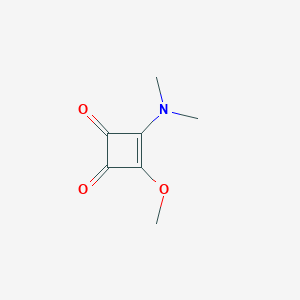
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione, also known as DMAD, is a highly reactive, electron-deficient dienophile that is widely used in organic synthesis. It is a cyclic compound that contains a cyclobutene ring, a methoxy group, and a dimethylamino group. DMAD is a versatile reagent that can be used in a variety of reactions, including Diels-Alder reactions, Michael additions, and cycloadditions.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has a wide range of scientific research applications, including as a reagent in organic synthesis, as a probe for studying chemical reactions, and as a building block for the synthesis of complex molecules. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has been used in the synthesis of natural products, pharmaceuticals, and materials. It has also been used in the development of new synthetic methodologies and in the study of reaction mechanisms.
Mecanismo De Acción
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is a highly reactive dienophile that undergoes cycloaddition reactions with dienes and other electron-rich species. The reaction proceeds through a concerted mechanism, in which the diene and the dienophile combine in a single step to form a cyclic intermediate. The reaction is highly exothermic and can be used to generate a variety of complex products.
Efectos Bioquímicos Y Fisiológicos
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cells and organisms. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has been used in the development of new cancer therapies, as it can induce cell death in cancer cells. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has also been used in the study of neuronal signaling, as it can modulate the activity of certain ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is a versatile reagent that can be used in a variety of reactions. It is highly reactive and can be used in both inter- and intramolecular reactions. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is also relatively easy to synthesize and purify. However, 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is highly reactive and can be difficult to handle. It can also be toxic to certain cells and organisms, which limits its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study and use of 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione. One area of research is the development of new synthetic methodologies using 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione as a reagent. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione can also be used in the synthesis of new materials with unique properties. Another area of research is the study of the mechanism of action of 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione and its derivatives. This could lead to the development of new therapies for diseases such as cancer and neurological disorders. Finally, 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione could be used as a probe for studying chemical reactions and as a building block for the synthesis of complex molecules.
Métodos De Síntesis
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione can be synthesized by the reaction of dimethylamine with 2-methoxy-1,3-butadiene in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction between the diene and the dienophile, followed by elimination of the Lewis acid to form the cyclobutene ring. The resulting 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione can be purified by distillation or chromatography.
Propiedades
IUPAC Name |
3-(dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-8(2)4-5(9)6(10)7(4)11-3/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHIXPMOZQIUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)C1=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

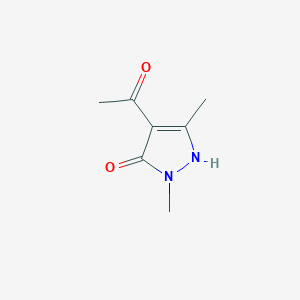
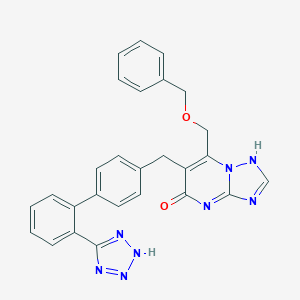
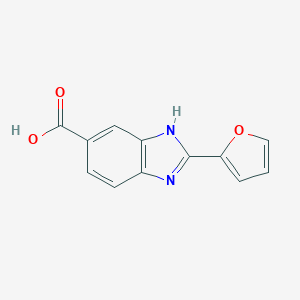
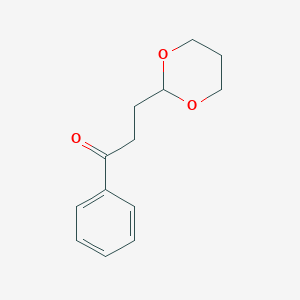
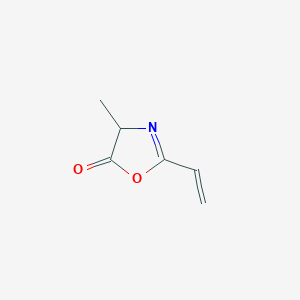
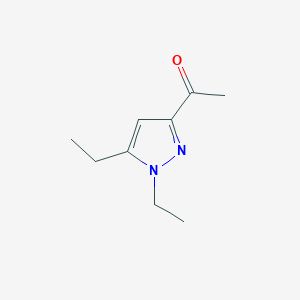
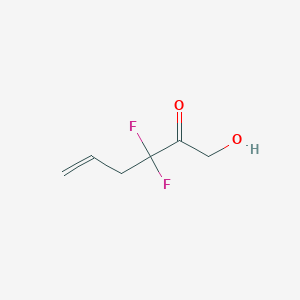

![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)



